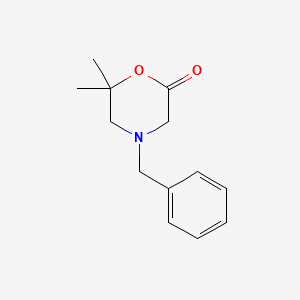

4-Benzyl-6,6-dimethylmorpholin-2-one

Description

Significance of Morpholinone Scaffolds in Medicinal Chemistry and Organic Synthesis

The morpholine (B109124) ring and its oxidized form, the morpholinone scaffold, are considered "privileged structures" in medicinal chemistry. nih.govnih.gov This is due to their frequent appearance in a wide array of approved drugs and bioactive molecules, showcasing diverse pharmacological activities. nih.govijprems.com The presence of the morpholine moiety can enhance a molecule's potency and improve its pharmacokinetic profile, including properties like solubility and bioavailability. nih.govresearchgate.net

Morpholinone derivatives have been investigated for a broad spectrum of therapeutic applications, including:

Anticancer e3s-conferences.orgresearchgate.net

Anti-inflammatory ijprems.com

Antiviral e3s-conferences.org

Antimicrobial e3s-conferences.org

Antioxidant ijprems.com

In organic synthesis, morpholine and its derivatives serve as versatile building blocks and intermediates. researchgate.netorganic-chemistry.org Their unique structural and electronic properties facilitate the construction of more complex molecules. The morpholinone core, in particular, provides a rigid framework that can be strategically functionalized to create libraries of compounds for drug discovery and development. nih.govresearchgate.net The synthesis of chiral morpholinones is an area of significant interest as they are crucial components for enantiomerically pure pharmaceuticals. researchgate.net

Structural Classification and Nomenclature of 4-Benzyl-6,6-dimethylmorpholin-2-one

The systematic name "this compound" precisely describes the molecular architecture of the compound. A breakdown of its nomenclature reveals its structural classification within heterocyclic chemistry.

The core of the molecule is a morpholin-2-one (B1368128) ring. This indicates a six-membered heterocyclic system containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively, with a carbonyl group (=O) at the 2-position. The presence of this lactam (a cyclic amide) functionality is a key feature of the morpholinone scaffold.

Substituents on this core ring are specified by locants (numbers) indicating their position:

4-Benzyl : A benzyl (B1604629) group (C₆H₅CH₂–) is attached to the nitrogen atom at the 4-position. This N-substitution is a common strategy to modify the biological and physical properties of morpholinone derivatives.

6,6-dimethyl : Two methyl groups (–CH₃) are attached to the carbon atom at the 6-position. This gem-dimethyl substitution can influence the molecule's conformation and metabolic stability.

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Core Scaffold | Morpholin-2-one |

| Heteroatoms | Oxygen (position 1), Nitrogen (position 4) |

| Functional Group | Lactam (carbonyl at position 2) |

| Substitution at N-4 | Benzyl group |

| Substitution at C-6 | Two Methyl groups (gem-dimethyl) |

This specific arrangement of a substituted morpholinone ring places the compound in a class of molecules with significant potential for synthetic modification and biological evaluation.

Overview of Research Trends in Substituted Morpholinone Derivatives

Current research on substituted morpholinone derivatives is dynamic, driven by the continuous search for novel therapeutic agents and efficient synthetic methods. e3s-conferences.orgresearchgate.net A primary trend involves the design and synthesis of new analogues with diverse substitution patterns to explore structure-activity relationships (SAR). mdpi.com

Key research trends include:

Development of Novel Synthetic Routes : Chemists are actively developing more efficient and stereoselective methods to construct the morpholinone core and introduce a variety of substituents. researchgate.netacs.org This includes multicomponent reactions and catalytic enantioselective processes to access chiral derivatives. researchgate.net

Exploration of Biological Activity : There is a strong focus on evaluating substituted morpholinones against a wide range of biological targets. For instance, specific derivatives have been designed and tested as potent and selective inhibitors of enzymes like mTOR, which are crucial in cancer therapy. mdpi.com

Functionalization at Multiple Positions : Research is not limited to N-substitution. Significant effort is directed towards C-functionalized morpholines and morpholinones to create aza-quaternary stereocenters and other complex structures, expanding the chemical space for drug discovery. researchgate.netresearchgate.net

Application in Materials Science : Beyond pharmaceuticals, the versatility of the morpholine scaffold is being explored in materials science, where derivatives can be used as curing agents, stabilizers, and cross-linking agents in polymer production. e3s-conferences.org

The investigation into compounds like this compound and its analogues is part of a broader effort to leverage the unique properties of the morpholinone scaffold for advancements in both medicine and materials science.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a cornerstone in the synthesis of morpholin-2-one derivatives. This strategy involves the formation of the heterocyclic ring from a linear precursor containing all the necessary atoms. The choice of catalyst and reaction conditions can be tailored to achieve high yields and stereoselectivity.

Acid-Catalyzed Hydroamination for Morpholin-2-one Derivatives

A metal-free and efficient method for the synthesis of substituted morpholin-2-one derivatives involves a two-step process starting from commercially available N-protected amino acids. This process culminates in an intramolecular acid-catalyzed hydroamination. A catalytic amount of a strong acid, such as trifluoromethanesulfonic acid, is sufficient to promote the cyclization under mild conditions, affording the desired morpholinones in good to excellent yields.

The general approach begins with the esterification of an N-protected amino acid with an allylic alcohol. The resulting N-protected allyl-ester is then subjected to acid catalysis, which facilitates the intramolecular addition of the nitrogen atom to the alkene, forming the six-membered ring.

Table 1: Examples of Acid-Catalyzed Hydroamination for Morpholin-2-one Synthesis

| Entry | N-Protected Amino Acid | Allylating Agent | Catalyst | Yield (%) |

| 1 | Fmoc-L-Alanine | Methallyl chloride | Trifluoromethanesulfonic acid | 95 |

| 2 | Fmoc-L-Phenylalanine | Methallyl chloride | Trifluoromethanesulfonic acid | 92 |

| 3 | Fmoc-L-Valine | Methallyl chloride | Trifluoromethanesulfonic acid | 88 |

This table presents illustrative data compiled from typical laboratory syntheses of morpholin-2-one derivatives.

Base-Mediated Cyclization for Chiral N-Protected Morpholinone Derivatives

An alternative strategy for the synthesis of chiral N-protected morpholinone derivatives employs a base-mediated cyclization. This racemization-free method involves the reaction of N-protected α-amino acids with a 1,2-dihaloethane, typically in the presence of a base like potassium carbonate. This approach provides the morpholinone derivatives in good yields while preserving the enantiomeric purity of the starting amino acid.

The reaction proceeds through the initial alkylation of the carboxylate of the amino acid with one of the halo groups of the 1,2-dihaloethane, followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the second halide to close the ring.

Table 2: Base-Mediated Cyclization of N-Protected α-Amino Acids

| Entry | N-Protecting Group | α-Amino Acid | Dihaloethane | Base | Yield (%) |

| 1 | Boc | L-Phenylalanine | 1,2-Dibromoethane | K₂CO₃ | 85 |

| 2 | Cbz | L-Leucine | 1,2-Dibromoethane | K₂CO₃ | 82 |

| 3 | Fmoc | L-Valine | 1,2-Dibromoethane | K₂CO₃ | 78 |

This table contains representative data from the synthesis of chiral morpholinone derivatives.

Oxidative Lactonization of N-Substituted Diethanolamines to Morpholin-2-ones

The oxidative lactonization of N-substituted diethanolamines presents another route to morpholin-2-ones. This transformation can be catalyzed by transition metals, such as palladium. The reaction involves the oxidation of one of the alcohol moieties of the diethanolamine (B148213) precursor to an aldehyde, which then undergoes intramolecular cyclization with the remaining alcohol and the amine to form the morpholin-2-one ring. The specific synthesis of this compound could be envisioned through the oxidative cyclization of N-benzyl-2-(1-hydroxy-2-methylpropan-2-ylamino)ethanol.

Multicomponent Reactions in Morpholinone Synthesis

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. MCRs are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity.

Ugi Multicomponent Reactions Utilizing Bifunctional Components (e.g., Glycolaldehyde (B1209225) Dimer)

A notable example of an MCR for morpholinone synthesis is the Ugi five-center three-component reaction (U-5C-3CR). This one-pot procedure allows for the efficient synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives. The reaction utilizes commercially available glycolaldehyde dimer as a bifunctional component, which provides both the aldehyde and alcohol functionalities required for the formation of the morpholinone ring. The other components are an α-amino acid and an isocyanide. nih.gov This reaction is versatile and can accommodate a variety of α-amino acids and isocyanides, leading to a diverse library of morpholinone derivatives. nih.gov

Table 3: Ugi Reaction for the Synthesis of Morpholin-2-one Derivatives

| Entry | α-Amino Acid | Isocyanide | Yield (%) |

| 1 | L-Phenylalanine | tert-Butyl isocyanide | 85 |

| 2 | L-Leucine | Cyclohexyl isocyanide | 82 |

| 3 | L-Valine | Benzyl isocyanide | 79 |

This table showcases representative yields for the Ugi-5C-3CR synthesis of morpholin-2-one derivatives.

Annulation Reactions for Morpholinone Rings

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. While many annulation strategies lead to the formation of morpholines, certain variations can be adapted for the synthesis of morpholinone rings or their immediate precursors. A notable example is the reaction of β-heteroatom amino compounds with vinyl sulfonium (B1226848) salts. nih.govchim.itbris.ac.uk

This method provides a direct, one-step synthesis of morpholines from β-amino alcohols. nih.govbris.ac.uk The reaction proceeds through a conjugate addition of the heteroatom to the vinyl sulfonium salt, followed by an intramolecular cyclization. bris.ac.uk While this specific reaction yields morpholines, the underlying principle of using a bifunctional reagent to annulate a ring onto an amino alcohol is a valuable strategy in the broader context of morpholine and morpholinone synthesis.

Table 4: Annulation of β-Amino Alcohols with Diphenyl Vinyl Sulfonium Triflate

| Entry | β-Amino Alcohol | Product | Yield (%) |

| 1 | 2-Aminoethanol | Morpholine | 95 |

| 2 | (R)-2-Phenylglycinol | (R)-3-Phenylmorpholine | 92 |

| 3 | (S)-2-Amino-3-phenyl-1-propanol | (S)-5-Benzylmorpholine | 90 |

This table provides examples of morpholine synthesis via annulation, a strategy analogous to morpholinone synthesis.

An in-depth analysis of the synthetic methodologies for this compound and its analogs reveals a variety of sophisticated strategies. These methods focus on the efficient construction of the morpholinone core and the precise control of stereochemistry, which is crucial for the development of new chemical entities.

Structure

3D Structure

Properties

CAS No. |

1312608-01-7 |

|---|---|

Molecular Formula |

C13H17NO2 |

Molecular Weight |

219.28 g/mol |

IUPAC Name |

4-benzyl-6,6-dimethylmorpholin-2-one |

InChI |

InChI=1S/C13H17NO2/c1-13(2)10-14(9-12(15)16-13)8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3 |

InChI Key |

DHBTWOXJPAYWSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC(=O)O1)CC2=CC=CC=C2)C |

Origin of Product |

United States |

Biological Activities and Mechanistic Insights of 4 Benzyl 6,6 Dimethylmorpholin 2 One Derivatives

Broad Spectrum Biological Relevance of Morpholine (B109124) and Morpholinone Heterocycles

The biological activities associated with morpholine and morpholinone derivatives are extensive and varied. Researchers have successfully incorporated these scaffolds into molecules demonstrating anti-inflammatory, antibacterial, antifungal, and antiviral properties. Furthermore, their role in the development of anticancer therapeutics is particularly noteworthy, with numerous derivatives exhibiting potent antiproliferative and pro-apoptotic effects. The ability of the morpholine moiety to interact with a wide range of biological targets, including enzymes and receptors, underscores its significance in medicinal chemistry.

Enzyme Inhibitory Mechanisms and Target Identification

The 4-Benzyl-6,6-dimethylmorpholin-2-one scaffold and its derivatives have been investigated for their potential to inhibit various enzymes implicated in disease pathogenesis. The following sections delve into the specifics of their interactions with key enzymatic targets.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) and Glutathione S-Transferase (GST) Inhibition

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. While direct studies on this compound derivatives are limited, the broader class of N-benzylpiperidine and morpholine-containing compounds has shown promise as cholinesterase inhibitors. For instance, a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group displayed significant anti-cholinesterase activities. mdpi.com One of the most potent compounds, 11g , exhibited IC50 values of 1.94 µM for AChE and 28.37 µM for BChE. mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism for some of these derivatives, suggesting they may bind to both the catalytic active site and a peripheral anionic site on the enzyme. mdpi.com

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 11g (a 4-N-phenylaminoquinoline derivative with a morpholine moiety) | Acetylcholinesterase (AChE) | 1.94 | mdpi.com |

| 11g (a 4-N-phenylaminoquinoline derivative with a morpholine moiety) | Butyrylcholinesterase (BChE) | 28.37 | mdpi.com |

Phosphoinositide 3-Kinase (PI3K) Inhibition and Isoform Selectivity

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and motility. Its dysregulation is a hallmark of many human cancers, making PI3K a prime target for cancer therapy. A significant number of PI3K inhibitors incorporate a morpholine ring, which has been shown to be crucial for binding to the ATP-binding pocket of the enzyme. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain. acs.org

Derivatives of morpholinopyrimidines have been extensively studied as PI3K inhibitors. For example, compound 26 , a 2-morpholino-pyrimidine derivative, demonstrated potent dual inhibition of PI3K and mTOR (mammalian target of rapamycin), another key kinase in the same pathway. nih.gov This compound exhibited high inhibitory activity against all four Class I PI3K isoforms (α, β, γ, δ) with IC50 values in the nanomolar range. nih.gov The development of isoform-selective PI3K inhibitors is a major goal in the field to minimize off-target effects. Structural modifications to the morpholine-containing scaffold can influence isoform selectivity. While pan-PI3K inhibitors like ZSTK474, which contains two morpholine groups, show broad activity, targeted modifications can lead to inhibitors with preference for specific isoforms. nih.gov

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 26 | PI3Kα | 20 | nih.gov |

| PI3Kβ | 376 | nih.gov | |

| PI3Kγ | 204 | nih.gov | |

| PI3Kδ | 46 | nih.gov | |

| mTOR | 189 | nih.gov |

Calpain Inhibition

Calpains are a family of calcium-dependent cysteine proteases involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. Aberrant calpain activity has been implicated in a range of pathologies, such as neurodegenerative diseases and ischemic injury. The development of calpain inhibitors is therefore of significant therapeutic interest. While there is a lack of direct evidence for the inhibition of calpains by this compound derivatives, the exploration of novel scaffolds for calpain inhibition is an active area of research. Non-peptidic calpain inhibitors, such as benzoylalanine-derived ketoamides, have shown promise, with some derivatives exhibiting nanomolar inhibitory concentrations. nih.gov The structural features of the morpholinone ring could potentially be exploited in the design of new classes of non-peptidic calpain inhibitors.

Aromatase Inhibition

Aromatase, a cytochrome P450 enzyme, is responsible for the final step in the biosynthesis of estrogens from androgens. It is a key target in the treatment of hormone-dependent breast cancer. Aromatase inhibitors are a mainstay of endocrine therapy for this disease. The search for novel, non-steroidal aromatase inhibitors is ongoing. While direct studies on the aromatase inhibitory potential of this compound derivatives are not available, various heterocyclic compounds have been explored for this purpose. For example, pyridinyl-substituted flavanone (B1672756) derivatives have been synthesized and tested for their ability to inhibit aromatase. nih.gov Given the diversity of structures that can inhibit aromatase, the morpholinone scaffold could serve as a template for the design of new inhibitors.

Antiproliferative and Apoptosis-Inducing Activities in Cancer Research

The development of novel anticancer agents remains a critical area of research. Morpholine and morpholinone derivatives have demonstrated significant potential in this arena, exhibiting both antiproliferative and apoptosis-inducing activities against a variety of cancer cell lines.

Studies on N-benzyl-5-bromoindolin-2-one derivatives have shown that these compounds can possess potent growth-inhibitory properties against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com For instance, compound 7d in this series displayed an impressive IC50 value of 2.93 µM against MCF-7 cells. mdpi.com Similarly, nitrile derivatives containing a benzylamine (B48309) moiety have been investigated for their antiproliferative effects, with some compounds showing activity against HePG2 (liver), MCF-7 (breast), and PC3 (prostate) cancer cell lines. semanticscholar.org

The mechanism of action for many of these anticancer morpholinone derivatives involves the induction of apoptosis, or programmed cell death. For example, a novel quinazoline (B50416) derivative carrying a substituted-sulfonamide (4d ) was found to exert strong cytotoxicity against MCF-7 cells with an IC50 of 2.5 µM and was shown to mediate apoptosis and arrest the cell cycle in the G1 phase. mdpi.com These findings highlight the potential of the 4-benzyl-morpholinone scaffold as a promising starting point for the design of novel anticancer agents that can effectively induce apoptosis in tumor cells.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7d (N-benzyl-5-bromoindolin-2-one derivative) | MCF-7 (Breast) | 2.93 | mdpi.com |

| 4d (Quinazoline sulfonamide derivative) | MCF-7 (Breast) | 2.5 | mdpi.com |

| 4d (Quinazoline sulfonamide derivative) | A549 (Lung) | 5.6 | mdpi.com |

| 4d (Quinazoline sulfonamide derivative) | LoVo (Colon) | 6.87 | mdpi.com |

| 4d (Quinazoline sulfonamide derivative) | HepG2 (Liver) | 9.0 | mdpi.com |

In vitro Cell Line Studies and Growth Inhibition Mechanisms

Derivatives of 4-benzyl- and 4-benzoyl-pyridinones, which share structural similarities with morpholinones, have been evaluated for their inhibitory potential in various biological systems. In a program aimed at optimizing anti-HIV activity, new analogues were prepared and tested for their in vitro activity against wild-type HIV and several clinically significant mutant strains, including K103N, Y181C, and Y188L. nih.gov The modification of alkyl substituents at the C-5 and C-6 positions on the pyridinone ring, as well as substituents on the C-3 amino group, was a key focus of these studies. nih.gov

Similarly, a series of 4-benzylaminopyrimidine-5-carboxamide derivatives were synthesized and assessed for their ability to inhibit Signal Transducer and Activator of Transcription 6 (STAT6), a crucial regulator in the immune response. nih.gov One particular compound, 2-[(4-morpholin-4-ylphenyl)amino]-4-[(2,3,6-trifluorobenzyl)amino]pyrimidine-5-carboxamide, demonstrated potent STAT6 inhibition with an IC₅₀ of 0.70 nM. nih.gov This compound also effectively inhibited the differentiation of Th2 cells in mouse spleen T cells induced by interleukin (IL)-4, showing an IC₅₀ of 0.28 nM, without impacting Th1 cell differentiation. nih.gov The use of established cell lines is a fundamental tool for such in vitro studies, providing accessible and evaluable systems to investigate cellular mechanisms and screen for therapeutic agents. uchile.cl

| Compound Category | Target | Key Findings |

| 4-benzyl/benzoyl-pyridinone analogues | HIV-1 Reverse Transcriptase | Active against wild-type and mutant HIV strains (K103N, Y181C, Y188L). nih.gov |

| 4-benzylaminopyrimidine-5-carboxamides | STAT6 | Potent STAT6 inhibition (IC₅₀ = 0.70 nM); selective inhibition of Th2 cell differentiation. nih.gov |

Induction of Apoptosis and Cellular Pathway Modulation

The induction of apoptosis, or programmed cell death, is a key mechanism for many potential anticancer agents. mdpi.com This process is critical for removing damaged cells and is a focal point in cancer chemotherapy. mdpi.comd-nb.info The modulation of apoptosis signaling pathways by chemical compounds is a promising strategy for cancer drug development. d-nb.info

Studies on novel thiazole (B1198619) derivatives have shown that these compounds can exert their cytotoxic effects through the induction of apoptosis. For instance, specific p-chlorophenethylamino and p-methoxyphenethylamino analogues were found to induce apoptosis in U-937 leukemia cells in a manner dependent on both time and concentration. mdpi.com The process of apoptosis involves two primary signaling pathways: the extrinsic (receptor-mediated) and the intrinsic (mitochondrial) pathways, both of which culminate in the activation of caspases, the effector enzymes of cell death. d-nb.info

Key events in the intrinsic pathway that are often modulated by chemical compounds include:

Sub-G1 Phase Arrest: An increase in the sub-G1 cell population is a hallmark of apoptosis, indicating DNA fragmentation.

Mitochondrial Membrane Potential (MMP) Changes: The loss of MMP is an early event in apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.

Reactive Oxygen Species (ROS) Levels: An imbalance in ROS can induce oxidative stress, which is a common trigger for the mitochondrial apoptosis pathway.

The Bcl-2 family of proteins are central regulators of the intrinsic pathway, with a balance between pro-apoptotic members (like Bax and Bak) and anti-apoptotic members (like Bcl-2) determining the cell's fate. mdpi.com Chemical agents can shift this balance to favor apoptosis, for example, by inducing the activity of p53, which in turn activates pro-apoptotic proteins like Puma and Noxa. mdpi.com

| Cellular Event | Description | Role in Apoptosis |

| Sub-G1 Phase Arrest | Accumulation of cells with less than G1 phase DNA content. | Indicates DNA fragmentation, a characteristic of late-stage apoptosis. |

| Mitochondrial Membrane Potential (MMP) Collapse | Disruption of the electrochemical gradient across the inner mitochondrial membrane. | An early and often irreversible step in the intrinsic apoptotic pathway. mdpi.com |

| Increased Reactive Oxygen Species (ROS) | Elevated levels of chemically reactive molecules containing oxygen. | Can induce cellular damage and trigger the mitochondrial pathway of apoptosis. |

Interaction with Specific Biomarkers (e.g., Galectin-1)

Galectins are a family of proteins that bind to specific glycans and are involved in a wide array of cellular processes, including cell-cell signaling and initiating autophagy to clear damaged cells. lu.se The galectin family members are structurally similar, with a highly conserved carbohydrate recognition domain (CRD) that binds to galactose-containing saccharides. lu.se

Given their roles in various pathologies, galectins have become important biomarkers and therapeutic targets. Research into small-molecule ligands has sought to develop compounds with high affinity and selectivity for specific galectins. lu.se For example, a 1-naphthalenesulfonyl derivative was developed with selectivity for galectin-1. lu.se The development of such ligands often involves structure-based optimization to enhance binding to specific pockets within the target protein. In one sub-project, decorating a 4-phenyl group on a phthalazinone scaffold with progressively larger groups led to ligands that could engage a sub-pocket present only in galectin-8N, thereby conferring selectivity over other galectins. lu.se While direct studies linking this compound to galectin-1 are not specified, the principles of targeting specific biomarkers through structural modification are well-established in related fields.

Antimicrobial and Antifungal Activity Assessment

Benzyl (B1604629) derivatives have been investigated for their efficacy against pathogenic microbes. Studies have shown that synthetic benzyl bromide derivatives possess strong antibacterial and antifungal properties, often more potent than related ketone and chalcone (B49325) derivatives. nih.govresearchgate.net These compounds have demonstrated significant activity against Gram-positive bacteria such as S. aureus, S. pyogenes, and E. faecalis, as well as pathogenic fungi like Candida albicans and Candida krusei. nih.gov

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. Benzyl bromide derivatives have shown potent MIC values against various fungal strains, indicating their potential as antifungal agents. nih.gov For instance, some derivatives were highly effective against C. albicans and C. krusei, with inhibition zones ranging from 9 to 35 mm. nih.gov

| Compound Class | Activity Spectrum | Key Findings |

| Benzyl Bromide Derivatives | Antibacterial (Gram-positive) & Antifungal | Strong activity against S. aureus, S. pyogenes, C. albicans, and C. krusei. nih.govresearchgate.netnih.gov |

| Ketone Derivatives | Limited Antifungal | One derivative showed moderate activity against Candida albicans. nih.gov |

| Chalcone Derivatives | Generally Inactive | Showed no significant activity against the tested bacterial and fungal strains. nih.govresearchgate.net |

Structure-Activity Relationships in Fungicidal Derivatives

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For antifungal agents, quantitative structure-activity relationship (QSAR) studies are employed to understand how specific structural features influence efficacy. researchgate.net Such analyses help in designing new derivatives with improved activity. researchgate.net

In the context of benzyl derivatives, studies on N-benzyl derivatives of the antibiotic tetramycin (B1682769) B revealed that modifications to the benzyl group influenced antifungal potency. researchgate.net Compounds with specific substitutions demonstrated high antifungal activity against eleven cultures of the Candida genus. researchgate.net Some of these derivatives showed antifungal activity against several Candida species that was comparable to the parent antibiotic, and in some cases, such as against C. tropicalis and C. krusei, the activity exceeded that of the original antibiotic. researchgate.net This suggests that the nature and position of substituents on the benzyl ring are critical determinants of antifungal power.

Antioxidant Properties

Antioxidants are compounds that can neutralize harmful free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress. mdpi.com The antioxidant potential of this compound derivatives can be assessed through various in vitro assays that measure different aspects of their antioxidant capacity.

Free Radical Scavenging: This is often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The ability of a compound to donate a hydrogen atom to the stable DPPH radical is quantified by a decrease in absorbance. nih.govmdpi.com Benzylic acid-derived bromophenols and certain N-benzyl nitrones have been found to be effective DPPH radical scavengers. nih.govmdpi.com

Reducing Power: The ferric reducing antioxidant power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.govnih.gov A higher absorbance in the reaction mixture indicates greater reducing power. nih.gov Bromophenol derivatives have demonstrated strong Fe³⁺ reducing effects, indicating their capacity to donate electrons to neutralize free radicals. nih.gov

Metal Chelating Activity: Some antioxidants can bind to pro-oxidant metal ions like Fe²⁺, preventing them from participating in reactions that generate free radicals. nih.gov The chelating activity of 4-methylumbelliferone (B1674119) derivatives has been studied, with some compounds showing efficacy comparable to the standard chelator EDTA. nih.gov

| Antioxidant Assay | Principle | Relevance |

| DPPH Radical Scavenging | Measures hydrogen-donating ability to a stable free radical. mdpi.com | Indicates the capacity to neutralize lipid radicals and break chain reactions. |

| Ferric Reducing Power (FRAP) | Measures the ability to reduce Fe³⁺ to Fe²⁺. nih.govnih.gov | Reflects the electron-donating capacity of a compound. nih.gov |

| Metal Chelating Activity | Measures the ability to bind transition metal ions like Fe²⁺. nih.gov | Prevents metals from catalyzing oxidative reactions. |

Neuropharmacological and Central Nervous System (CNS) Activity Considerations

The central nervous system represents a complex target for therapeutic agents. uchile.cl While direct studies on the neuropharmacological profile of this compound are limited, research on structurally related compounds provides some insights. For example, N-benzyl derivatives of the alkaloid cytisine (B100878) have been synthesized and investigated for a range of pharmacological activities, including potential applications for neurodegenerative disorders. researchgate.net

Furthermore, the discovery of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) as a potent and selective acetylcholinesterase (AChE) inhibitor highlights the potential of benzyl-containing scaffolds in CNS drug discovery. nih.gov This compound demonstrated a significantly longer duration of action than physostigmine (B191203) and produced a marked increase in acetylcholine levels in the rat cerebral cortex, indicating its potent in vivo activity. nih.gov These examples suggest that the benzyl-morpholinone scaffold could be a valuable starting point for the development of novel agents with activity in the central nervous system.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways for Derivatization of the Morpholinone Core

Future research will likely focus on developing novel and efficient synthetic methodologies to derivatize the morpholinone core of 4-Benzyl-6,6-dimethylmorpholin-2-one. The morpholine (B109124) nucleus is a versatile scaffold in medicinal chemistry due to its favorable physicochemical and metabolic properties. researchgate.net The exploration of new synthetic routes will enable the creation of a diverse library of analogues with modified properties.

Key areas of exploration could include:

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the morpholinone ring would provide an atom-economical approach to introduce new substituents. This could lead to the synthesis of derivatives with enhanced biological activity or tailored physical properties.

Cross-Coupling Reactions: The application of modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, could be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups at specific positions on the morpholinone scaffold. mdpi.com

Multi-component Reactions: The development of one-pot, multi-component reactions to construct complex morpholinone derivatives would be a highly efficient strategy for generating chemical diversity.

These synthetic explorations will be crucial for systematically investigating the structure-activity relationships (SAR) of this compound derivatives.

Advanced Stereochemical Control in the Synthesis of Chiral Morpholinone Derivatives

The stereochemistry of a molecule is a critical determinant of its biological activity. numberanalytics.com For this compound, which possesses a chiral center, the development of synthetic methods that allow for precise control over its stereochemistry is of paramount importance.

Future research in this area should focus on:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions is a powerful tool in modern organic synthesis. acs.orgrijournals.com Developing catalytic enantioselective methods for the synthesis of specific stereoisomers of this compound will be a key objective.

Chiral Auxiliaries: The use of chiral auxiliaries can guide the stereochemical course of a reaction, leading to the formation of a single enantiomer. youtube.com Research into new and more efficient chiral auxiliaries for morpholinone synthesis is a promising avenue.

Substrate-Controlled Synthesis: In this approach, the existing stereochemistry in a starting material directs the formation of new stereocenters. youtube.com Investigating substrate-controlled methods for the synthesis of diastereomerically pure morpholinone derivatives will be valuable.

Achieving advanced stereochemical control will enable the synthesis of enantiomerically pure compounds, which is essential for developing safe and effective therapeutic agents.

In-depth Mechanistic Investigations of Biological Action at the Molecular Level

While the biological activities of many morpholine derivatives have been reported, the specific mechanisms of action at the molecular level are often not fully understood. researchgate.netresearchgate.net For this compound and its future derivatives, in-depth mechanistic studies will be crucial to elucidate their therapeutic potential.

Key research directions include:

Target Identification and Validation: Identifying the specific cellular targets (e.g., enzymes, receptors) with which these compounds interact is a primary goal. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Structural Biology: Determining the three-dimensional structure of the compound bound to its biological target using techniques like X-ray crystallography or cryo-electron microscopy can provide detailed insights into the binding mode and the basis of its activity.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of morpholinone derivatives with their targets, guiding the design of more potent and selective analogues.

A thorough understanding of the molecular mechanisms of action will be fundamental for the rational design of next-generation therapeutic agents based on the this compound scaffold.

Design and Synthesis of Next-Generation Bioactive Morpholinone Analogs with Enhanced Potency and Selectivity

Building upon the knowledge gained from synthetic explorations and mechanistic studies, the design and synthesis of next-generation bioactive morpholinone analogs with improved potency and selectivity will be a major focus. The morpholine scaffold is a privileged structure in drug discovery, appearing in a number of approved drugs. researchgate.netnih.gov

Strategies for designing new analogs will involve:

Structure-Based Drug Design: Utilizing the structural information of the target-ligand complex to design new molecules with improved binding affinity and selectivity.

Pharmacophore Modeling: Identifying the key chemical features responsible for the biological activity and using this information to design new compounds with similar or enhanced properties.

Fragment-Based Drug Discovery: Screening small molecular fragments for binding to the target and then growing or linking these fragments to create more potent lead compounds.

The synthesis of these rationally designed analogs will be guided by the novel synthetic methodologies developed, aiming to create a pipeline of promising drug candidates.

Applications in Targeted Drug Delivery and Prodrug Strategies

The physicochemical properties of the morpholine ring make it an attractive moiety for applications in drug delivery. nih.gov Future research could explore the use of this compound and its derivatives in targeted drug delivery and prodrug strategies to enhance therapeutic efficacy and reduce side effects.

Potential applications include:

Targeted Drug Delivery: Conjugating the morpholinone scaffold to targeting ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells can lead to targeted drug delivery systems. nih.govnih.gov

Prodrug Design: The morpholinone structure can be modified to create prodrugs that are inactive until they reach the target site, where they are converted to the active drug by specific enzymes or physiological conditions. nih.govmdpi.com This approach can improve the pharmacokinetic profile and reduce systemic toxicity.

Polymer-Drug Conjugates: Attaching the morpholinone derivatives to biocompatible polymers can increase their solubility, prolong their circulation time, and facilitate passive targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.comunipd.it

These strategies hold the potential to transform the therapeutic application of morpholinone-based compounds.

Development of Novel Polymeric Materials with Tunable Properties for Biomedical and Industrial Uses

Beyond pharmaceutical applications, the morpholinone structure can be incorporated into polymeric materials to create novel materials with tunable properties for a range of biomedical and industrial uses. The ring-opening polymerization of morpholin-2-ones can produce functionalized polyesters. acs.org

Future research in this area could focus on:

Biodegradable Polymers: Developing biodegradable polymers based on the morpholinone backbone for applications in tissue engineering, drug delivery, and absorbable sutures.

Stimuli-Responsive Polymers: Creating polymers that can respond to changes in their environment, such as pH or temperature, by altering their properties. nih.gov These "smart" materials have potential applications in controlled drug release and diagnostics.

Functional Coatings and Adhesives: Exploring the use of morpholinone-based polymers as coatings for medical devices to improve biocompatibility or as adhesives with specific properties.

The versatility of the morpholinone ring suggests that it could be a valuable building block for the development of a new generation of advanced materials.

Q & A

Q. How to validate target engagement in cellular environments?

- Methodological Answer : Cellular thermal shift assay (CETSA) confirms target binding by monitoring protein stability upon heating. CRISPR knockout models (e.g., HEK293T) lacking the target protein serve as negative controls. Fluorescence polarization assays in lysates quantify direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.